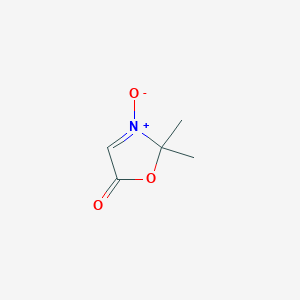
2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one is a heterocyclic compound that contains an oxazole ring. Compounds with oxazole rings are known for their diverse biological activities and are often used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a β-keto ester with an amine can lead to the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimized synthetic routes that maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different functional groups.
Substitution: The oxazole ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized oxazole derivative, while substitution could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one depends on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: The parent compound of the oxazole family.
2-Methyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one: A similar compound with a single methyl group.
3,5-Dimethyl-1,3lambda~5~-oxazol-5(2H)-one: Another derivative with different substitution patterns.
Uniqueness
2,2-Dimethyl-3-oxo-1,3lambda~5~-oxazol-5(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
159734-83-5 |
|---|---|
Formule moléculaire |
C5H7NO3 |
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
2,2-dimethyl-3-oxido-1,3-oxazol-3-ium-5-one |
InChI |
InChI=1S/C5H7NO3/c1-5(2)6(8)3-4(7)9-5/h3H,1-2H3 |
Clé InChI |
KXGZOSDLSXBKSB-UHFFFAOYSA-N |
SMILES canonique |
CC1([N+](=CC(=O)O1)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



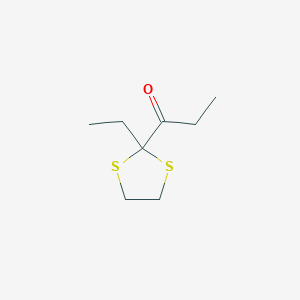
![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
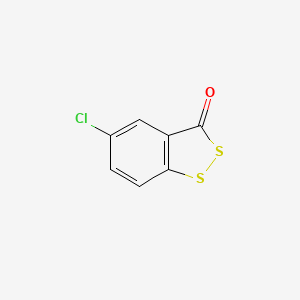


![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)
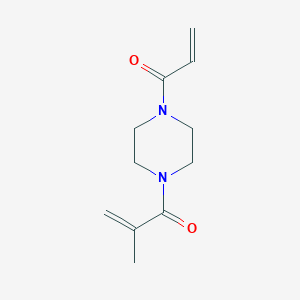
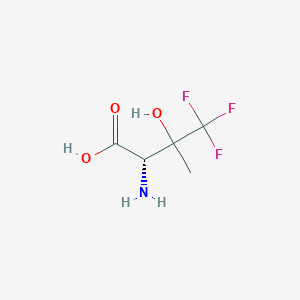
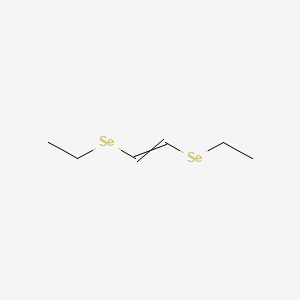

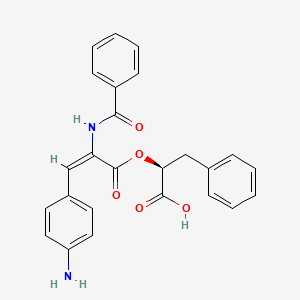
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)

